2-Methyl-7-oxo-3-phenyl-4,7-dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acid
Overview
Description
“2-Methyl-7-oxo-3-phenyl-4,7-dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acid” is a chemical compound that belongs to the class of pyrazolo[1,5-a]pyrimidines . Pyrazolo[1,5-a]pyrimidines are important scaffolds which are present in many synthetic drugs . They have been recognized as purine analogs with c-AMP phosphodiesterase inhibitory activity, and as tyrosine kinase inhibitors .
Synthesis Analysis
The synthesis of this compound involves a Biginelli-type reaction of 5-amino-3-arylpyrazole-4-carbonitriles with aldehydes and 1,3-dicarbonyl compounds . This reaction requires no catalysts and proceeds in boiling DMF to give 2-aryl-6-RC (O)-4,7-dihydropyrazolo[1,5-a]pyrimidin-3-carbonitriles in good yields .Molecular Structure Analysis
The molecular formula of this compound is C8H7N3O3 . It has a molecular weight of 193.16 . The structure includes a pyrazolo[1,5-a]pyrimidine core, which is a six-membered heterocyclic compound containing two nitrogen atoms .Chemical Reactions Analysis
The Biginelli-type reaction of 5-amino-3-arylpyrazole-4-carbonitriles with aldehydes and 1,3-dicarbonyl compounds was studied in detail . The reaction of aminopyrazoles with dicarbonyls leading to 6-unsubstituted pyrazolo[1,5-a]pyrimidines proceeds competitively and becomes the dominant process under acid-promoted conditions .Physical and Chemical Properties Analysis
This compound has a molecular weight of 193.16 . More detailed physical and chemical properties are not available in the current resources.Scientific Research Applications
Synthesis and Heterocyclic Transformations
The compound has been involved in the synthesis of heterocyclic systems, demonstrating its versatility in chemical reactions. For example, it has been used to prepare compounds with significant biocidal properties against a variety of microorganisms including Gram-positive and Gram-negative bacteria, as well as yeast-like and filamentous fungi, showcasing its potential as a precursor for developing new antimicrobial agents (Youssef et al., 2011). Furthermore, research into structural modifications of thiazolo[3,2-a]pyrimidines, related to this compound, has provided insights into their conformational features and the impact of substituents on intermolecular interaction patterns (Nagarajaiah & Begum, 2014).
Regioselective Synthesis
Studies have also explored the regioselective synthesis of pyrazolo[1,5-a]pyrimidine derivatives, highlighting the compound's utility in the creation of novel chemical entities. This includes the development of methods for synthesizing carboxamides from pyrazolo[1,5-a]pyrimidine derivatives, demonstrating the compound's role in facilitating targeted chemical modifications (Drev et al., 2014).
Anticancer Activity
Derivatives of the compound have been evaluated for their anticancer activity, showing promise in the development of new therapeutic agents. For instance, certain pyrazolo[3,4-d]pyrimidin-4-one derivatives have demonstrated inhibitory activity against human breast adenocarcinoma cell lines, indicating potential applications in cancer treatment (Abdellatif et al., 2014).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
2-methyl-7-oxo-3-phenyl-1H-pyrazolo[1,5-a]pyrimidine-5-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O3/c1-8-12(9-5-3-2-4-6-9)13-15-10(14(19)20)7-11(18)17(13)16-8/h2-7,16H,1H3,(H,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZAAQIZBTCKBFF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=NC(=CC(=O)N2N1)C(=O)O)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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